2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidoyl chlorides, while oxidation reactions can produce corresponding benzimidoyl oxides .
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxy group can form bonds with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzimidoyl chlorides, such as:
Uniqueness
What sets 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride apart is its unique combination of bromine, chlorine, and fluorine atoms, along with the hydroxy group. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H3BrCl2FNO |
---|---|
Molecular Weight |
286.91 g/mol |
IUPAC Name |
(1Z)-2-bromo-4-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3BrCl2FNO/c8-4-1-3(9)2-5(11)6(4)7(10)12-13/h1-2,13H/b12-7- |
InChI Key |
XSMANDNVBFHADI-GHXNOFRVSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)Br)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)Br)Cl |
Origin of Product |
United States |
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